molecular formula C30H19BrN2 B11777707 3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole

3-Bromo-1'-phenyl-9H,9'H-1,4'-bicarbazole

Cat. No.: B11777707
M. Wt: 487.4 g/mol
InChI Key: SYJCQVOGCJPIMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole typically involves the bromination of 9H-carbazole derivatives. One common method is the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature . Another approach involves the bromination of 9,9’-bicarbazole with bromine in the presence of a base .

Industrial Production Methods

Industrial production methods for 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole has several scientific research applications:

    Organic Electronics: It is used as an intermediate in the synthesis of materials for OLEDs. Its derivatives are known for their electroluminescent properties.

    Material Science: The compound is utilized in the development of new materials with specific electronic properties.

    Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole in its applications, particularly in OLEDs, involves its ability to participate in electronic transitions. The compound can act as a host material in OLEDs, facilitating the transfer of energy to the emissive layer, thereby enhancing the efficiency of light emission . The molecular targets and pathways involved include the interaction with other organic molecules in the OLED structure, leading to efficient energy transfer and light emission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1’-phenyl-9H,9’H-1,4’-bicarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over molecular structure is crucial for optimizing performance.

Properties

Molecular Formula

C30H19BrN2

Molecular Weight

487.4 g/mol

IUPAC Name

3-bromo-1-(1-phenyl-9H-carbazol-4-yl)-9H-carbazole

InChI

InChI=1S/C30H19BrN2/c31-19-16-24-21-10-4-6-12-26(21)32-29(24)25(17-19)22-15-14-20(18-8-2-1-3-9-18)30-28(22)23-11-5-7-13-27(23)33-30/h1-17,32-33H

InChI Key

SYJCQVOGCJPIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC(=CC5=C4NC6=CC=CC=C65)Br)C7=CC=CC=C7N3

Origin of Product

United States

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